molecular formula C16H23NO2 B13510434 Tert-butyl 3-benzylpyrrolidine-3-carboxylate

Tert-butyl 3-benzylpyrrolidine-3-carboxylate

Cat. No.: B13510434
M. Wt: 261.36 g/mol
InChI Key: REYXQDYATJNNCH-UHFFFAOYSA-N
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Description

Tert-butyl 3-benzylpyrrolidine-3-carboxylate is an organic compound with the molecular formula C16H23NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a benzyl substituent on the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-benzylpyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and benzyl bromide. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution using benzyl bromide.

    Esterification: The tert-butyl ester group is introduced by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-benzylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Benzyl bromide (C6H5CH2Br), tert-butyl chloroformate (C5H9ClO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-benzylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-benzylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A related compound with a similar tert-butyl ester group.

    1-Boc-3-piperidone: Another nitrogen-containing heterocycle with a tert-butyl ester group.

    Tert-butyl N-(2,3-dihydroxypropyl)carbamate: Features a tert-butyl ester group and is used in various synthetic applications.

Uniqueness

Tert-butyl 3-benzylpyrrolidine-3-carboxylate is unique due to its combination of a pyrrolidine ring, a benzyl group, and a tert-butyl ester group. This combination imparts specific chemical properties and reactivity that are valuable in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

tert-butyl 3-benzylpyrrolidine-3-carboxylate

InChI

InChI=1S/C16H23NO2/c1-15(2,3)19-14(18)16(9-10-17-12-16)11-13-7-5-4-6-8-13/h4-8,17H,9-12H2,1-3H3

InChI Key

REYXQDYATJNNCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCNC1)CC2=CC=CC=C2

Origin of Product

United States

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